2-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
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Overview
Description
2-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that features a combination of fluorinated, methoxy, sulfonyl, piperidinyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate 3-fluoro-4-methoxybenzenesulfonyl chloride, which is then reacted with piperidine to form the sulfonamide. This intermediate is further reacted with 2-hydroxy-3-methylpyridine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-fluoro-4-methoxybenzoic acid, while substitution of the fluorine atom can produce a variety of substituted derivatives.
Scientific Research Applications
2-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. The fluorine atom and sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidinyl and pyridinyl groups can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
- 2-{[1-(3-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
- 2-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Uniqueness
The presence of both the fluorine atom and the methoxy group in 2-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that lack one or both of these functional groups.
Properties
IUPAC Name |
2-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-14-4-3-9-21-19(14)26-13-15-7-10-22(11-8-15)27(23,24)16-5-6-18(25-2)17(20)12-16/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSYRJLHEVLMTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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